2-Bromo-6-chlorotoluene

Catalog No.
S663608
CAS No.
62356-27-8
M.F
C7H6BrCl
M. Wt
205.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-chlorotoluene

CAS Number

62356-27-8

Product Name

2-Bromo-6-chlorotoluene

IUPAC Name

1-bromo-3-chloro-2-methylbenzene

Molecular Formula

C7H6BrCl

Molecular Weight

205.48 g/mol

InChI

InChI=1S/C7H6BrCl/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3

InChI Key

DMARBQGIQKLIPM-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Br)Cl

Canonical SMILES

CC1=C(C=CC=C1Br)Cl
  • Synthetic Intermediate: Due to the presence of a bromine and a chlorine atom, 2-Bromo-6-CT can be a valuable intermediate in organic synthesis. The reactive halogen atoms can be readily substituted for other functional groups, allowing researchers to create new molecules with desired properties [].

For example, studies have explored the use of 2-Bromo-6-CT in the synthesis of biaryl compounds, which are important building blocks for pharmaceuticals and other functional materials [].

2-Bromo-6-chlorotoluene is an organic compound with the molecular formula C7H6BrClC_7H_6BrCl and a molecular weight of approximately 195.48 g/mol. It consists of a toluene backbone substituted with bromine and chlorine atoms at the 2 and 6 positions, respectively. This compound is classified as a halogenated aromatic hydrocarbon and is notable for its applications in organic synthesis.

2-BCT is classified as a harmful substance []. It can cause irritation or harm if inhaled, swallowed, or comes into contact with skin or eyes []. It is also flammable with a flash point of 95 °C []. Due to these hazards, safety data sheets (SDS) should be consulted before handling 2-BCT in a laboratory setting [].

Please Note:

  • Due to the focus on safety in scientific research, detailed information on the mechanism of action for 2-BCT is not readily available as the compound itself is not extensively studied.
  • Case studies specifically on 2-BCT are also uncommon due to its role as a precursor rather than an end product.

  • Substitution Reactions: The bromine and chlorine atoms can undergo nucleophilic substitution, allowing for the introduction of different functional groups.
  • Coupling Reactions: It can participate in coupling reactions, which are essential in forming more complex organic molecules.
  • Reduction Reactions: The halogen substituents can be reduced to form corresponding alkyl or aryl derivatives.

These reactions make 2-bromo-6-chlorotoluene a useful intermediate in synthetic organic chemistry .

Several methods exist for synthesizing 2-bromo-6-chlorotoluene:

  • Halogenation of Toluene: This method involves treating toluene with bromine and chlorine under controlled conditions to achieve selective substitution.
  • Electrophilic Aromatic Substitution: In this process, toluene is reacted with bromine and chlorine in the presence of a catalyst, typically iron or aluminum chloride, to facilitate the substitution at the desired positions.
  • Reaction with Hydrogen Halides: The compound can also be synthesized by reacting toluene with hydrogen bromide and hydrogen chloride, promoting halogenation at the 2 and 6 positions .

2-Bromo-6-chlorotoluene serves as an important intermediate in various fields:

  • Pharmaceuticals: It is used as a building block in the synthesis of pharmaceutical compounds.
  • Agricultural Chemicals: The compound finds applications in the formulation of pesticides and herbicides.
  • Dyes and Pigments: It is utilized in producing dyes due to its ability to undergo further chemical transformations .

Several compounds share structural similarities with 2-bromo-6-chlorotoluene, including:

Compound NameMolecular FormulaKey Features
2-Bromo-4-chlorotolueneC7H6BrClDifferent halogen substitution pattern
3-Bromo-5-chlorotolueneC7H6BrClVariations in substitution position
4-Bromo-2-chlorotolueneC7H6BrClAnother positional isomer with distinct properties
2-Chloro-6-bromotolueneC7H6BrClMirror image of the original compound

These compounds exhibit unique reactivity patterns due to their differing substitution positions, which can influence their chemical behavior and applications in synthesis .

2-Bromo-6-chlorotoluene (CAS No. 62356-27-8) is a halogenated aromatic compound with the molecular formula $$ \text{C}7\text{H}6\text{BrCl} $$ and a molecular weight of 205.48 g/mol. Its structure features a toluene backbone substituted with bromine and chlorine atoms at the 2- and 6-positions of the benzene ring, respectively, and a methyl group at the 1-position. The compound is characterized by its density of 1.58 g/cm³, boiling point of 120°C at 40 mmHg, and refractive index of 1.578.

Key Chemical Identifiers:

PropertyValue
CAS Number62356-27-8
SMILESCC1=C(Cl)C=CC=C1Br
InChI KeyDMARBQGIQKLIPM-UHFFFAOYSA-N
Molecular Formula$$ \text{C}7\text{H}6\text{BrCl} $$
Molecular Weight205.48 g/mol

The compound’s electrophilic aromatic substitution reactivity is influenced by the electron-withdrawing effects of the halogens, which direct subsequent reactions to specific ring positions. Its synthesis typically involves halogenation of toluene derivatives or diazotization followed by Sandmeyer-type reactions.

Historical Context in Halogenated Aromatics Research

Halogenated aromatic compounds have been studied since the 19th century, with early work focusing on their structural elucidation and synthetic applications. The discovery of polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs) in the 20th century highlighted their environmental persistence and toxicity. 2-Bromo-6-chlorotoluene emerged as a model compound for studying:

  • Regioselectivity in electrophilic substitution reactions due to its asymmetric halogen placement.
  • Environmental fate, as halogenated aromatics are prone to photodegradation and microbial transformation.

Research in the 2000s revealed that halogenated aromatics, including brominated and chlorinated derivatives, contribute to AhR-mediated toxicity in biological systems. Their stability under anaerobic conditions also made them targets for microbial reductive dehalogenation studies.

Significance in Synthetic Organic Chemistry

2-Bromo-6-chlorotoluene serves as a versatile intermediate in organic synthesis. Its applications include:

Building Block for Complex Molecules

  • Cross-coupling reactions: The bromine atom participates in Suzuki-Miyaura couplings to form biaryl structures.
  • Nucleophilic aromatic substitution: The chlorine atom can be replaced by amines or alkoxides under specific conditions.

Mechanistic Studies

  • Radical vs. electrophilic pathways: The compound’s benzylic C–H bonds (bond dissociation energy: ~85 kcal/mol) undergo radical bromination, while its aromatic ring favors electrophilic chlorination.
  • Steric effects: The methyl group influences reaction rates in Friedel-Crafts alkylation by hindering access to the ortho position.

Industrial Relevance

  • Agrochemicals: Halogenated toluenes are precursors to herbicides and fungicides.
  • Polymer chemistry: Used to synthesize flame retardants and epoxy resin modifiers.

Table: Synthetic Routes to 2-Bromo-6-chlorotoluene

MethodReagents/ConditionsYieldReference
Diazotization$$ \text{HBr, CuBr, NaNO}_2 $$89%
Friedel-Crafts alkylation$$ \text{AlCl}3, \text{Cl}2 $$75%
Direct halogenation$$ \text{Br}2, \text{FeCl}3 $$68%

2-Bromo-6-chlorotoluene exists as a liquid at room temperature (20°C) [4] [2]. The compound presents as a clear liquid with a characteristic appearance that ranges from colorless to light red to green [1] [4] [2]. This color variation is typical for halogenated aromatic compounds and may depend on purity levels and storage conditions. The liquid form at ambient temperature is consistent with its molecular structure, where the presence of both bromine and chlorine substituents on the toluene backbone influences intermolecular interactions and physical state.

Melting and Boiling Points

The melting point of 2-Bromo-6-chlorotoluene has not been definitively established, with multiple sources reporting "no data available" [5] [6]. This absence of melting point data suggests the compound remains liquid over a wide temperature range under normal atmospheric conditions.

The boiling point data shows considerable variation depending on the pressure conditions employed:

Pressure ConditionsBoiling Point (°C)Source
760 mmHg217.5 [7]
40 mmHg120 [4] [2]
25 mmHg100 [1]
20 mmHg88 [8] [9]

The relationship between pressure and boiling point follows the expected thermodynamic principles, with lower pressures requiring less thermal energy to achieve the vapor pressure necessary for boiling [1] [8] [4] [2] [9] [7].

Density and Specific Gravity

The density of 2-Bromo-6-chlorotoluene has been measured across multiple studies, with values ranging from 1.55 to 1.58 g/cm³ [1] [8] [2] [9]. The specific gravity, referenced to water, is consistently reported as 1.58 [1] [4]. These density values are typical for halogenated aromatic compounds, where the presence of heavy halogen atoms (bromine and chlorine) increases the molecular mass and contributes to higher density compared to unsubstituted toluene.

PropertyValueTemperatureSource
Density1.55-1.58 g/cm³25°C [1] [8] [2] [9]
Specific Gravity1.5820°C/20°C [1] [4]

Refractive Index and Optical Properties

The refractive index of 2-Bromo-6-chlorotoluene demonstrates the compound's optical characteristics, with reported values ranging from 1.566 to 1.578 [1] [4] [2] [10]. The most commonly cited value is 1.578 at the sodium D-line (589.3 nm) [1] [4] [2]. This relatively high refractive index is attributed to the presence of the aromatic ring system and the polarizable halogen substituents, which increase the material's optical density.

The refractive index measurements appear to be conducted at standard conditions (20°C, sodium D-line) unless otherwise specified:

Refractive IndexMeasurement ConditionsSource
1.57820°C, nD [1] [4] [2]
1.566-1.578Standard conditions [1] [4] [2] [10]

Flash Point and Flammability Parameters

The flash point of 2-Bromo-6-chlorotoluene is consistently reported as 95°C [1] [4] [12]. This relatively high flash point indicates that the compound has moderate flammability characteristics and requires significant heating before it can generate sufficient vapors to sustain combustion in the presence of an ignition source. The flash point determination is critical for safety protocols during handling, storage, and transportation of the compound.

The flammability classification places this compound in a category requiring careful handling to prevent ignition, particularly when heated or in the presence of open flames or spark sources [12].

Solubility in Various Solvents

2-Bromo-6-chlorotoluene exhibits limited solubility in water, which is characteristic of halogenated aromatic compounds [13] [14]. The poor water solubility is attributed to the hydrophobic nature of the aromatic ring system and the presence of halogen substituents that do not readily interact with polar water molecules.

In contrast, the compound demonstrates moderate solubility in organic solvents [13] [14]. This solubility profile is typical for compounds of this class, where the aromatic structure and halogen substituents provide compatibility with non-polar and moderately polar organic solvents such as:

  • Ethanol and methanol (moderate solubility)
  • Benzene and toluene (good solubility)
  • Ether-type solvents (moderate to good solubility)

The solubility characteristics are important for synthetic applications and purification processes [13] [14].

Stability Under Standard Conditions

2-Bromo-6-chlorotoluene demonstrates good stability under normal storage and handling conditions [5] [6]. The compound is chemically stable when stored in properly sealed containers at room temperature, away from strong oxidizing agents and heat sources.

Key stability parameters include:

  • Chemical Stability: Stable under proper storage conditions [5] [6]
  • Thermal Stability: Stable at room temperature; decomposition occurs at elevated temperatures
  • Light Sensitivity: Should be protected from excessive light exposure
  • Incompatibilities: Avoid contact with strong oxidizing agents [5] [6]

XLogP3

4.4

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (14.29%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H315 (85.71%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (85.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (14.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

62356-27-8

Wikipedia

2-Bromo-6-chlorotoluene

Dates

Last modified: 08-15-2023

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